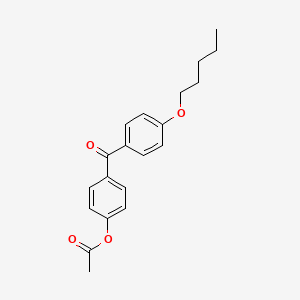

4-Acetoxy-4'-pentyloxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-pentoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-3-4-5-14-23-18-10-6-16(7-11-18)20(22)17-8-12-19(13-9-17)24-15(2)21/h6-13H,3-5,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOYDSPDJDPSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641721 | |

| Record name | 4-[4-(Pentyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-89-5 | |

| Record name | Methanone, [4-(acetyloxy)phenyl][4-(pentyloxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(Pentyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Acetoxy-4'-pentyloxybenzophenone: Chemical Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Acetoxy-4'-pentyloxybenzophenone, a substituted benzophenone derivative. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its likely chemical properties, provides detailed theoretical experimental protocols for its synthesis and characterization, and discusses potential biological activities based on structurally related compounds. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of novel benzophenone derivatives for potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a core benzophenone structure with an acetoxy group at the 4-position of one phenyl ring and a pentyloxy group at the 4'-position of the other.

Chemical Structure:

A logical workflow for the synthesis and characterization of this molecule is presented below.

Caption: Synthetic and analytical workflow for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₄ | - |

| Molecular Weight | 326.39 g/mol | - |

| CAS Number | 890099-89-5 | - |

| Predicted Boiling Point | 466.3 ± 30.0 °C | [1] |

| Predicted Density | 1.105 ± 0.06 g/cm³ | [1] |

Experimental Protocols

Synthesis of 4-Hydroxy-4'-pentyloxybenzophenone (Intermediate)

This intermediate can be synthesized via a Williamson ether synthesis from 4-hydroxybenzophenone and 1-bromopentane.

Materials:

-

4-hydroxybenzophenone

-

1-bromopentane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzophenone (1 equivalent) in acetone.

-

Add potassium carbonate (1.5 equivalents) to the solution.

-

Add 1-bromopentane (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-hydroxy-4'-pentyloxybenzophenone.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis of this compound

The final product is obtained by the esterification of the intermediate with acetic anhydride.

Materials:

-

4-Hydroxy-4'-pentyloxybenzophenone

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-hydroxy-4'-pentyloxybenzophenone (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.5 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Spectroscopic Characterization (Predicted)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d | 2H | Aromatic protons ortho to carbonyl (acetoxy side) |

| ~7.75 | d | 2H | Aromatic protons ortho to carbonyl (pentyloxy side) |

| ~7.20 | d | 2H | Aromatic protons ortho to acetoxy group |

| ~6.95 | d | 2H | Aromatic protons ortho to pentyloxy group |

| ~4.00 | t | 2H | -OCH₂- (pentyloxy) |

| ~2.30 | s | 3H | -C(=O)CH₃ (acetoxy) |

| ~1.80 | p | 2H | -OCH₂CH₂- (pentyloxy) |

| ~1.40 | m | 4H | -CH₂CH₂CH₃ (pentyloxy) |

| ~0.95 | t | 3H | -CH₃ (pentyloxy) |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~195.0 | C=O (ketone) |

| ~169.0 | C=O (ester) |

| ~163.0 | Aromatic C-O (pentyloxy) |

| ~154.0 | Aromatic C-O (acetoxy) |

| ~132.0 | Aromatic CH |

| ~131.5 | Aromatic C (quaternary) |

| ~130.0 | Aromatic CH |

| ~129.5 | Aromatic C (quaternary) |

| ~122.0 | Aromatic CH |

| ~114.5 | Aromatic CH |

| ~68.5 | -OCH₂- |

| ~29.0 | -OCH₂CH₂- |

| ~28.5 | -CH₂CH₂CH₂- |

| ~22.5 | -CH₂CH₃ |

| ~21.0 | -C(=O)CH₃ |

| ~14.0 | -CH₃ |

Table 4: Predicted IR Spectral Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | m | Aromatic C-H stretch |

| ~2950, 2870 | m | Aliphatic C-H stretch |

| ~1760 | s | C=O stretch (ester) |

| ~1660 | s | C=O stretch (ketone) |

| ~1600, 1500 | s | Aromatic C=C stretch |

| ~1250 | s | C-O stretch (ether) |

| ~1200 | s | C-O stretch (ester) |

Table 5: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Possible Fragment |

| 326 | Moderate | [M]⁺ |

| 284 | High | [M - C₂H₂O]⁺ |

| 211 | High | [C₁₄H₁₁O₂]⁺ |

| 165 | Moderate | [C₁₀H₁₃O]⁺ |

| 121 | High | [C₇H₅O₂]⁺ |

Potential Biological Activity and Signaling Pathways

Benzophenone derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The anti-inflammatory properties are of particular interest to drug development professionals. Two key signaling pathways often implicated in inflammation are the NF-κB and p38 MAPK pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a common strategy for anti-inflammatory drug development.

Caption: Simplified NF-κB signaling pathway in inflammation.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade involved in cellular responses to stress and inflammation.

Caption: Overview of the p38 MAPK signaling cascade.

Conclusion

This technical guide provides a theoretical yet comprehensive framework for the synthesis, characterization, and potential biological relevance of this compound. The detailed experimental protocols, predicted spectroscopic data, and overview of relevant signaling pathways offer a solid starting point for researchers and drug development professionals. Further experimental validation is necessary to confirm the properties and activities of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Acetoxy-4'-pentyloxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Acetoxy-4'-pentyloxybenzophenone, a chemical intermediate of interest in various research and development applications. This document details the chemical reactions, experimental procedures, and relevant data, presented in a clear and structured format to facilitate understanding and replication by skilled professionals in the field of organic synthesis.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process. A logical and efficient route involves the initial preparation of key intermediates, 4-pentyloxybenzoic acid and 4-hydroxyacetophenone, followed by a Friedel-Crafts acylation and subsequent acetylation. This pathway is illustrated in the logical workflow diagram below.

In-Depth Technical Guide: 4-Acetoxy-4'-pentyloxybenzophenone (CAS 890099-89-5)

Therefore, this guide has been constructed based on established principles of organic chemistry and pharmacology related to the broader class of benzophenone derivatives. The experimental protocols, data, and biological activities described herein are hypothetical and illustrative . They are intended to serve as a general framework for researchers and drug development professionals interested in this class of compounds, rather than a definitive guide for the specific molecule.

Core Compound Information

4-Acetoxy-4'-pentyloxybenzophenone is a diarylketone with a molecular formula of C₂₀H₂₂O₄ and a molecular weight of 326.39 g/mol . The structure features a benzophenone core with an acetoxy group at the 4-position of one phenyl ring and a pentyloxy group at the 4'-position of the other.

| Property | Value | Source |

| CAS Number | 890099-89-5 | Commercial Supplier Data |

| Molecular Formula | C₂₀H₂₂O₄ | Commercial Supplier Data |

| Molecular Weight | 326.39 g/mol | Commercial Supplier Data |

| IUPAC Name | (4-(4-pentyloxybenzoyl)phenyl) acetate | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone); Insoluble in water (predicted) | N/A |

Hypothetical Synthesis

A plausible synthetic route to this compound would involve a two-step process starting from commercially available materials:

-

Friedel-Crafts Acylation: Reaction of anisole with 4-pentyloxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 4-methoxy-4'-pentyloxybenzophenone.

-

Demethylation and Acetylation: Demethylation of the methoxy group to a hydroxyl group, followed by acetylation with acetic anhydride to afford the final product.

Experimental Protocol: Hypothetical Synthesis

Step 1: Synthesis of 4-hydroxy-4'-pentyloxybenzophenone

-

To a stirred solution of 4-pentyloxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.2 eq) followed by a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

-

In a separate flask, suspend anhydrous aluminum chloride (AlCl₃, 1.5 eq) in anhydrous DCM.

-

Cool the AlCl₃ suspension to 0 °C and add phenol (1.1 eq) portion-wise.

-

To this mixture, add the freshly prepared 4-pentyloxybenzoyl chloride solution dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-hydroxy-4'-pentyloxybenzophenone.

Step 2: Synthesis of this compound

-

Dissolve 4-hydroxy-4'-pentyloxybenzophenone (1.0 eq) in a mixture of acetic anhydride (3.0 eq) and pyridine (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into cold water and stir for 30 minutes.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Hypothetical two-step synthesis of the target compound.

Analytical Characterization (Predicted)

The structure of the synthesized compound would be confirmed using standard analytical techniques.

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. Singlet for the acetoxy methyl group around 2.3 ppm. Triplet for the terminal methyl of the pentyloxy group around 0.9 ppm. Multiplets for the methylene groups of the pentyloxy chain between 1.4-4.1 ppm. |

| ¹³C NMR | Carbonyl carbon signal around 195 ppm. Signals for aromatic carbons between 115-165 ppm. Acetoxy carbonyl signal around 169 ppm and methyl signal around 21 ppm. Signals for the pentyloxy chain carbons between 14-68 ppm. |

| Mass Spec (ESI+) | Predicted m/z for [M+H]⁺: 327.1591, for [M+Na]⁺: 349.1410. |

| FT-IR (KBr) | Carbonyl stretching (ketone) around 1650 cm⁻¹. Carbonyl stretching (ester) around 1760 cm⁻¹. C-O stretching (ether and ester) in the range of 1250-1050 cm⁻¹. Aromatic C-H stretching around 3050 cm⁻¹. Aliphatic C-H stretching around 2950 cm⁻¹. |

Potential Biological Activities and Signaling Pathways

Based on the activities of other benzophenone derivatives, this compound could be investigated for a range of biological effects. The presence of the acetoxy group suggests it may act as a prodrug, being hydrolyzed in vivo to the corresponding 4-hydroxy derivative.

Potential as an Anti-inflammatory Agent

Many benzophenone derivatives exhibit anti-inflammatory properties. A potential mechanism could involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Potential inhibition of the prostaglandin synthesis pathway.

Potential as an Anticancer Agent

Certain substituted benzophenones have demonstrated cytotoxic effects against various cancer cell lines. The mechanism could involve the induction of apoptosis through the modulation of key signaling pathways such as the p53 or MAPK pathways.

Potential as a UV-Filter

The benzophenone core is a well-known chromophore that absorbs UV radiation. This compound could potentially be explored for its UV-filtering properties in dermatological applications.

Hypothetical Experimental Protocols for Biological Evaluation

In Vitro Anti-inflammatory Assay (COX Inhibition)

-

Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

-

Method: A commercial COX fluorescent inhibitor screening assay kit can be used.

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37 °C for a specified time.

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Workflow for a COX inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of the compound on a cancer cell line (e.g., MCF-7).

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Determine the IC₅₀ value, representing the concentration that reduces cell viability by 50%.

Conclusion

While this compound (CAS 890099-89-5) is a commercially available compound, there is a notable absence of published scientific data detailing its synthesis, characterization, and biological properties. This guide provides a hypothetical framework based on the known chemistry and pharmacology of the benzophenone class of molecules. Researchers interested in this specific compound should undertake de novo synthesis, full analytical characterization, and a comprehensive biological evaluation to establish its properties. The illustrative protocols and potential activities outlined here can serve as a starting point for such investigations.

Molecular formula and weight of 4-Acetoxy-4'-pentyloxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Data

The fundamental chemical properties of 4-Acetoxy-4'-pentyloxybenzophenone are summarized below. These values are essential for experimental design, characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₂₀H₂₂O₄ |

| Molecular Weight | 326.39 g/mol |

| Predicted Boiling Point | 466.3 ± 30.0 °C |

| Predicted Density | 1.105 ± 0.06 g/cm³ |

Experimental Synthesis Protocol

A direct, peer-reviewed synthesis protocol for this compound is not prominently available. However, based on established organic chemistry principles for the synthesis of analogous benzophenone derivatives, a plausible and detailed two-step experimental protocol is proposed below. This involves an initial Friedel-Crafts acylation to form the hydroxybenzophenone intermediate, followed by an acetylation to yield the final product.

Step 1: Synthesis of 4-Hydroxy-4'-pentyloxybenzophenone (Friedel-Crafts Acylation)

This step involves the reaction of phenol with 4-(pentyloxy)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Materials:

-

Phenol

-

4-(Pentyloxy)benzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Toluene for recrystallization

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Dissolve 4-(pentyloxy)benzoyl chloride (1 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension.

-

In a separate flask, dissolve phenol (1.1 equivalents) in anhydrous dichloromethane.

-

Add the phenol solution dropwise to the reaction mixture at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from toluene to yield 4-hydroxy-4'-pentyloxybenzophenone.

Step 2: Synthesis of this compound (Acetylation)

This step involves the esterification of the phenolic hydroxyl group of the intermediate with acetic anhydride.

Materials:

-

4-Hydroxy-4'-pentyloxybenzophenone (from Step 1)

-

Acetic Anhydride

-

Pyridine or a catalytic amount of 4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or Ethyl Acetate

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 4-hydroxy-4'-pentyloxybenzophenone (1 equivalent) in dichloromethane or pyridine in a round-bottom flask.

-

Add acetic anhydride (1.5 equivalents) to the solution. If not using pyridine as the solvent, add a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (to remove pyridine/DMAP), water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Synthesis Workflow

The logical flow of the proposed synthesis is depicted in the following diagram.

Caption: Proposed two-step synthesis of this compound.

Potential Signaling Pathways and Biological Relevance: An Extrapolation

While no specific biological studies on this compound have been identified, the benzophenone scaffold is a well-recognized pharmacophore present in numerous biologically active natural products and synthetic drugs.[1] The biological activities of benzophenone derivatives are diverse and include anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][2]

Potential Areas of Investigation:

-

Anti-inflammatory Activity: Many benzophenone derivatives exhibit anti-inflammatory properties.[1] This activity is often associated with the inhibition of key inflammatory mediators. The structure of this compound could be explored for its potential to modulate inflammatory signaling pathways.

-

Anticancer Activity: The benzophenone core is found in compounds with demonstrated antitumor activity.[2][3][4] These compounds can act through various mechanisms, including the induction of apoptosis and the inhibition of specific cellular signaling pathways crucial for cancer cell proliferation.[4]

-

Antileishmanial and Antimicrobial Activity: Certain substituted benzophenones have shown promising activity against Leishmania major and other microbes.[5] The lipophilic nature imparted by the pentyloxy group in the target molecule could be a factor in its potential antimicrobial properties.

The diagram below illustrates a generalized signaling pathway that is often a target in drug development for inflammation and cancer, and where benzophenone derivatives could potentially exert an effect.

Caption: Generalized cell signaling pathway potentially modulated by benzophenone derivatives.

It is imperative to note that the biological activities and pathway interactions mentioned are based on the broader class of benzophenone compounds. Rigorous experimental validation is required to determine the specific biological profile of this compound. This guide serves as a foundational resource for initiating such investigations.

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

Physical and chemical properties of 4-Acetoxy-4'-pentyloxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Acetoxy-4'-pentyloxybenzophenone. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related benzophenone derivatives and established principles of organic chemistry to predict its characteristics and outline relevant experimental protocols.

Chemical and Physical Properties

This compound, with the molecular formula C₂₀H₂₂O₄, is a derivative of benzophenone featuring an acetoxy group at the 4-position and a pentyloxy group at the 4'-position.[1][2] These substitutions are expected to influence its physical and chemical properties, including its melting point, boiling point, and solubility.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₄ | [1][2] |

| Molecular Weight | 326.39 g/mol | [1][2] |

| Predicted Boiling Point | 466.3 ± 30.0 °C | [1] |

| Predicted Density | 1.105 ± 0.06 g/cm³ | --- |

| Melting Point | Not available. Expected to be a low-melting solid. | --- |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and insoluble in water. | --- |

| Appearance | Expected to be a white to off-white crystalline solid. | --- |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~7.8-8.0 (d, 2H, Ar-H ortho to C=O), δ ~7.2-7.4 (d, 2H, Ar-H ortho to acetoxy), δ ~6.9-7.1 (d, 2H, Ar-H ortho to pentyloxy), δ ~4.0 (t, 2H, -OCH₂-), δ ~2.3 (s, 3H, -OCOCH₃), δ ~1.8 (m, 2H, -OCH₂CH₂-), δ ~1.4 (m, 4H, -(CH₂)₂-), δ ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~195 (C=O), δ ~169 (C=O, ester), δ ~163 (C-O, pentyloxy), δ ~154 (C-O, acetoxy), δ ~120-135 (aromatic carbons), δ ~68 (-OCH₂-), δ ~29, 28, 22 (-CH₂-), δ ~21 (-OCOCH₃), δ ~14 (-CH₃) |

| FT-IR (KBr, cm⁻¹) | ~1760 (C=O stretch, ester), ~1650 (C=O stretch, ketone), ~1600, 1500 (C=C stretch, aromatic), ~1200 (C-O stretch, ester), ~1150 (C-O stretch, ether) |

| Mass Spectrometry (EI) | Expected molecular ion peak [M]⁺ at m/z = 326. Key fragment ions would correspond to the loss of the acetoxy group (m/z = 267), the pentyloxy group (m/z = 241), and characteristic benzoyl fragments. |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not published, a general and reliable method would involve a two-step process starting from 4-hydroxy-4'-pentyloxybenzophenone.

Synthesis of this compound

This synthesis involves the acetylation of 4-hydroxy-4'-pentyloxybenzophenone.

Materials:

-

4-hydroxy-4'-pentyloxybenzophenone

-

Acetic anhydride

-

Pyridine or triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or methanol for recrystallization

Procedure:

-

Dissolve 4-hydroxy-4'-pentyloxybenzophenone in dichloromethane in a round-bottom flask.

-

Add pyridine or triethylamine (as a base and catalyst) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to yield pure this compound.

Caption: Synthetic workflow for this compound.

Characterization Methods

The successful synthesis and purity of the compound would be confirmed using a suite of standard analytical techniques.

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v).

-

Visualization: UV light (254 nm) and/or staining with potassium permanganate.

Column Chromatography (for purification if recrystallization is insufficient):

-

Stationary Phase: Silica gel (230-400 mesh).

-

Eluent: A gradient of ethyl acetate in hexane.

Spectroscopic Analysis:

-

NMR: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

FT-IR: The infrared spectrum would be obtained using a potassium bromide (KBr) pellet or as a thin film on a salt plate.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Potential Applications and Signaling Pathways

Benzophenone derivatives are widely studied for their applications in medicinal chemistry and materials science. The presence of the acetoxy and pentyloxy groups in this compound may impart specific biological activities. While no specific signaling pathways have been elucidated for this compound, related benzophenones have been investigated for their potential as:

-

Anticancer agents: Some benzophenone derivatives exhibit cytotoxic effects on cancer cell lines.

-

Enzyme inhibitors: The benzophenone scaffold can be a starting point for the design of inhibitors for various enzymes.

-

Photoinitiators: In materials science, benzophenones are used as photoinitiators in UV curing processes.

Further research would be required to determine the specific biological targets and signaling pathways modulated by this compound.

Caption: A logical workflow for investigating the biological properties of the title compound.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. While direct experimental data is limited, the provided predictions and generalized experimental protocols offer a solid starting point for researchers and drug development professionals interested in this compound. Further empirical investigation is necessary to fully elucidate its properties and potential applications.

References

4-Acetoxy-4'-pentyloxybenzophenone: An Obscure Compound with Limited Publicly Available Data

Despite a defined chemical structure and commercial availability, 4-Acetoxy-4'-pentyloxybenzophenone remains a compound with a notably sparse footprint in scientific literature and historical records. An in-depth review of public databases and scholarly articles reveals a significant lack of information regarding its discovery, detailed synthetic protocols, and specific applications, precluding the creation of a comprehensive technical guide as of late 2025.

Currently, the available information on this compound is limited to basic physicochemical properties, primarily from chemical supplier databases. There is no readily accessible record of its initial synthesis, the researchers or institution responsible for its discovery, or the historical context of its development. Similarly, its potential applications in research, drug development, or materials science are not documented in peer-reviewed publications or patents.

Physicochemical Properties

The fundamental chemical identifiers and predicted properties of this compound are summarized below. It is critical to note that the boiling point and density are predicted values and have not been experimentally verified in the available literature.

| Property | Value | Source |

| CAS Number | 890099-89-5 | Chemical Supplier Databases |

| Molecular Formula | C₂₀H₂₂O₄ | Chemical Supplier Databases |

| Molecular Weight | 326.39 g/mol | Chemical Supplier Databases |

| Predicted Boiling Point | 466.3 ± 30.0 °C | Chemical Supplier Databases[1] |

| Predicted Density | 1.105 ± 0.06 g/cm³ | Chemical Supplier Databases[1] |

Synthesis and Experimental Protocols

A thorough search for detailed experimental protocols for the synthesis of this compound yielded no specific results. While general methods for the synthesis of substituted benzophenones are well-established, a specific, validated protocol for this particular molecule is not publicly available. Such a synthesis would likely involve a multi-step process, potentially starting from 4-hydroxybenzophenone and involving etherification to add the pentyloxy group and subsequent acetylation of a hydroxyl group on the other phenyl ring, or a Friedel-Crafts acylation approach. However, without published experimental data, any proposed pathway remains speculative.

The absence of this compound in the scientific literature means there are no associated signaling pathway studies, experimental workflows, or logical relationship diagrams to be visualized.

Conclusion

For researchers, scientists, and drug development professionals, this compound represents a chemical entity with a clear structure but an enigmatic history and application profile. The lack of published data suggests that it may be a novel compound with yet-to-be-explored properties, a specialized intermediate in a proprietary industrial process, or a compound that was synthesized but did not exhibit properties of significant scientific interest. Further investigation into this molecule would require de novo synthesis and characterization, as the existing body of scientific knowledge provides no specific guidance.

References

Potential Research Areas for 4-Acetoxy-4'-pentyloxybenzophenone: A Technical Guide for Drug Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Acetoxy-4'-pentyloxybenzophenone is a small molecule with a benzophenone scaffold, a structure known for a wide range of biological activities. While this specific derivative remains largely unexplored, its structural features—a pentyloxy group that increases lipophilicity and an acetoxy group that can be hydrolyzed to a hydroxyl group—suggest significant potential for investigation in medicinal chemistry and pharmacology. This technical guide outlines promising research avenues for this compound, providing a foundation for its synthesis, and detailed protocols for evaluating its potential as an anticancer, anti-inflammatory, and enzyme-inhibiting agent.

Introduction

Benzophenone and its derivatives are a well-established class of compounds with diverse pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][2][3] The core structure, consisting of two phenyl rings attached to a carbonyl group, serves as a versatile scaffold for chemical modifications to modulate biological activity. The introduction of alkoxy and hydroxyl groups, in particular, has been shown to be crucial for the therapeutic effects of many benzophenone derivatives.[2]

This compound possesses two key functional groups that suggest potential biological relevance. The 4'-pentyloxy tail is expected to enhance the molecule's ability to cross cellular membranes, potentially increasing its bioavailability and intracellular concentration. The 4-acetoxy group can act as a prodrug feature; in vivo hydrolysis by esterase enzymes would release the corresponding 4-hydroxy-4'-pentyloxybenzophenone, a phenolic compound that may exhibit enhanced biological activity, particularly antioxidant and enzyme-inhibitory effects.

Given the dearth of research on this specific molecule, this guide proposes a systematic exploration of its therapeutic potential, focusing on areas where benzophenone derivatives have shown considerable promise.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process: Friedel-Crafts acylation followed by acetylation.

Step 1: Synthesis of 4-Hydroxy-4'-pentyloxybenzophenone

This intermediate can be synthesized via a Friedel-Crafts acylation reaction between p-pentoxybenzene and p-anisoyl chloride, followed by demethylation. A more direct approach, however, would be the Friedel-Crafts acylation of p-pentoxyphenol with benzoyl chloride, though this may present challenges with regioselectivity. A common and effective method is the reaction of pentyloxybenzene with 4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5][6][7][8]

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (1.2 equivalents) and a dry solvent such as dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A solution of 4-hydroxybenzoyl chloride (1 equivalent) in the same dry solvent is added dropwise to the stirred suspension of AlCl₃ at 0 °C. The mixture is stirred for 30 minutes.

-

Friedel-Crafts Reaction: Pentyloxybenzene (1 equivalent) is then added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux (around 40-50 °C for DCM) for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of 2M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-hydroxy-4'-pentyloxybenzophenone.

Step 2: Acetylation of 4-Hydroxy-4'-pentyloxybenzophenone

The final product is obtained by the acetylation of the hydroxyl group of the intermediate.

Experimental Protocol:

-

Reaction Setup: 4-Hydroxy-4'-pentyloxybenzophenone (1 equivalent) is dissolved in a suitable solvent like DCM or tetrahydrofuran (THF) in a round-bottom flask with a magnetic stirrer.

-

Reagent Addition: A base such as triethylamine (1.5 equivalents) or pyridine is added, followed by the dropwise addition of acetyl chloride (1.2 equivalents) or acetic anhydride (1.2 equivalents) at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature for 1-3 hours, with progress monitored by TLC.

-

Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the resulting crude this compound can be purified by recrystallization or column chromatography.

Caption: Synthetic pathway for this compound.

Potential Research Area 1: Anticancer Activity

Numerous benzophenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[9] The proposed research will evaluate the anticancer potential of this compound and its hydrolyzed form.

In Vitro Cytotoxicity Screening

Experimental Protocol:

-

Cell Lines: A panel of human cancer cell lines should be used, for example:

-

MCF-7 (breast adenocarcinoma)

-

A549 (lung carcinoma)

-

HeLa (cervical cancer)

-

HCT116 (colorectal carcinoma)

-

-

MTT Assay:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[10]

-

The compound is dissolved in DMSO to create a stock solution and then diluted with culture medium to various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

The cells are treated with the compound for 48-72 hours.

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[10]

-

The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC₅₀ value (concentration required to inhibit 50% of cell growth) is calculated. Doxorubicin can be used as a positive control.

-

Mechanism of Action Studies

Should the compound show significant cytotoxicity, further studies can elucidate its mechanism of action.

-

Cell Cycle Analysis: Treated cells are stained with propidium iodide and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[10]

-

Apoptosis Assay: Apoptosis can be assessed using an Annexin V-FITC/PI staining kit followed by flow cytometry analysis.[10]

-

Tubulin Polymerization Assay: As some benzophenones inhibit tubulin polymerization, this can be investigated using a commercially available kit.[10]

Caption: Workflow for investigating anticancer activity.

Potential Research Area 2: Anti-inflammatory Activity

Benzophenone derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3][11][12]

In Vivo Anti-inflammatory Assay

Experimental Protocol (Croton Oil-Induced Mouse Ear Edema): [11][12]

-

Animals: Male Swiss mice (25-30 g) are used.

-

Treatment: The test compound is dissolved in a suitable vehicle (e.g., acetone) and applied topically to the inner surface of the right ear (e.g., 20 µL of a solution). The left ear receives the vehicle only.

-

Induction of Inflammation: After 30 minutes, a solution of croton oil in the same vehicle is applied to the right ear to induce inflammation.

-

Measurement of Edema: After 4-6 hours, the mice are euthanized, and circular sections are removed from both ears and weighed. The difference in weight between the right and left ear punches is a measure of the edema.

-

Controls: A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin or ketoprofen) should be included.[11]

In Vitro Cyclooxygenase (COX) Inhibition Assay

Experimental Protocol: [2]

-

Enzymes: Ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Assay: A commercial COX inhibitor screening assay kit can be used. These kits typically measure the peroxidase activity of COX.

-

Procedure: The test compound at various concentrations is pre-incubated with the COX enzyme. The reaction is initiated by the addition of arachidonic acid. The formation of prostaglandin G₂ is measured colorimetrically.

-

Data Analysis: The IC₅₀ values for COX-1 and COX-2 inhibition are determined to assess the compound's potency and selectivity.

Potential Research Area 3: Enzyme Inhibition

Beyond COX, benzophenones have been shown to inhibit other enzymes.[1]

Alpha-Glucosidase Inhibition Assay

This is relevant for the investigation of potential antidiabetic activity.[13]

Experimental Protocol:

-

Enzyme and Substrate: α-Glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Assay: The test compound is pre-incubated with the enzyme in a buffer (e.g., phosphate buffer, pH 6.8) in a 96-well plate.

-

Reaction: The reaction is started by adding the substrate pNPG. The mixture is incubated at 37 °C.

-

Measurement: The reaction is stopped by adding a sodium carbonate solution. The amount of p-nitrophenol released is measured by reading the absorbance at 405 nm.

-

Control: Acarbose can be used as a positive control.

Data Presentation

All quantitative data from the proposed studies should be summarized in tables for clear comparison.

Table 1: In Vitro Anticancer Activity

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 | |

| A549 | ||

| HeLa | ||

| HCT116 | ||

| Doxorubicin (Control) | MCF-7 | |

| A549 | ||

| HeLa |

| | HCT116 | |

Table 2: In Vivo Anti-inflammatory Activity

| Treatment | Dose | Edema Inhibition (%) |

|---|---|---|

| Vehicle | - | 0 |

| This compound |

| Indomethacin (Control) | | |

Table 3: Enzyme Inhibition Assays

| Compound | Enzyme | IC₅₀ (µM) |

|---|---|---|

| This compound | COX-1 | |

| COX-2 | ||

| α-Glucosidase | ||

| Ketoprofen (Control) | COX-1 | |

| COX-2 |

| Acarbose (Control) | α-Glucosidase | |

Conclusion

This compound represents a promising, yet uncharacterized, molecule for drug discovery. Its structural similarity to known biologically active benzophenones warrants a thorough investigation into its therapeutic potential. The proposed research areas—anticancer, anti-inflammatory, and enzyme inhibition—provide a solid framework for initial studies. The detailed experimental protocols outlined in this guide offer a practical starting point for researchers to unlock the potential of this intriguing compound.

References

- 1. superchemistryclasses.com [superchemistryclasses.com]

- 2. scielo.br [scielo.br]

- 3. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. [2310.00947] Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies [arxiv.org]

Theoretical Exploration of 4-Acetoxy-4'-pentyloxybenzophenone: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxy-4'-pentyloxybenzophenone is a derivative of the widely studied benzophenone core, a structure known for its applications in photochemistry, polymer science, and medicinal chemistry. Theoretical and computational studies provide invaluable insights into the molecular properties of such compounds, elucidating their electronic structure, reactivity, and potential interactions, thereby guiding experimental design and application. This technical guide outlines the standard computational methodologies applied to the theoretical study of this compound, presenting hypothetical yet representative data based on studies of analogous benzophenone derivatives. Detailed protocols for computational analysis are provided, alongside visualizations of logical workflows and key molecular properties to facilitate a deeper understanding of this compound's characteristics.

Introduction

Benzophenone and its derivatives are a class of organic compounds that have garnered significant interest due to their diverse applications, including their use as photoinitiators, UV blockers, and scaffolds in medicinal chemistry.[1] The substituent groups on the benzophenone core play a crucial role in modulating its physicochemical and biological properties. In this compound, the presence of an acetoxy and a pentyloxy group is expected to influence its electronic distribution, steric conformation, and, consequently, its reactivity and spectroscopic signatures.

Theoretical studies, primarily employing Density Functional Theory (DFT), are powerful tools for investigating the properties of such molecules at the atomic level.[2][3] These methods allow for the prediction of molecular geometries, electronic properties, and spectroscopic characteristics, offering a detailed understanding that complements experimental findings. This guide provides a comprehensive overview of a typical theoretical investigation of this compound.

Computational Methodology

The following section details the typical computational protocols used for the theoretical analysis of benzophenone derivatives. These methods are standard in the field and provide a reliable framework for studying this compound.

Geometry Optimization

The initial step in the computational analysis is the optimization of the molecule's ground-state geometry. This is typically performed using DFT with a functional such as B3LYP, which has been shown to provide accurate results for organic molecules.[3] A common basis set used for such calculations is 6-31G(d) or a larger one like 6-311++G(d,p) for higher accuracy.[4][5] The optimization is carried out in the gas phase or with the inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution-phase behavior. Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Electronic Properties Analysis

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugation and intramolecular hydrogen bonding, and to determine the natural charges on each atom.[6]

Spectroscopic Properties Prediction

Computational methods can also predict various spectroscopic properties:

-

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules.[3] By calculating the excitation energies and oscillator strengths of the lowest singlet-singlet electronic transitions, the UV-Vis absorption maxima (λmax) can be predicted.

-

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities calculated from the frequency analysis can be used to generate theoretical IR and Raman spectra, which can be compared with experimental data for structural validation.

-

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) of 1H and 13C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

Predicted Molecular Properties

The following tables summarize hypothetical but realistic quantitative data for this compound, derived from the computational methodologies described above and based on published data for similar benzophenone derivatives.

Table 1: Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.245 | C-C=O | 121.5 |

| C-O (ester) | 1.358 | O-C-CH3 (ester) | 110.2 |

| C-O (ether) | 1.365 | C-O-C (ether) | 118.9 |

| Dihedral Angle (Ring 1 - Ring 2) | - | - | 55.8 |

Table 2: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap (ΔE) | 4.36 eV |

| Dipole Moment | 3.45 D |

| Electron Affinity | 1.12 eV |

| Ionization Potential | 7.88 eV |

Table 3: Predicted Spectroscopic Data (TD-DFT/B3LYP/6-311++G(d,p))

| Spectrum | Predicted λmax (nm) | Transition | Oscillator Strength (f) |

| UV-Vis | 315 | π → π | 0.48 |

| UV-Vis | 260 | n → π | 0.02 |

Visualizing Computational Workflows and Molecular Properties

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the logical flow of a theoretical study and the key molecular features of this compound.

Conclusion

This technical guide provides a framework for the theoretical and computational investigation of this compound. By employing established DFT and TD-DFT methodologies, a comprehensive understanding of its structural, electronic, and spectroscopic properties can be achieved. The presented data, while hypothetical, is representative of what can be expected from such a study and serves as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. These computational insights are instrumental in guiding further experimental work and in the rational design of novel benzophenone derivatives with tailored properties.

References

- 1. Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Experimental protocol for 4-Acetoxy-4'-pentyloxybenzophenone synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Acetoxy-4'-pentyloxybenzophenone, a benzophenone derivative with potential applications in medicinal chemistry and materials science. The synthesis is a two-step process involving the Friedel-Crafts acylation of phenol with 4-pentyloxybenzoyl chloride to yield 4-Hydroxy-4'-pentyloxybenzophenone, followed by the acetylation of the hydroxyl group.

Materials and Methods

Materials

| Reagent/Solvent | Supplier | Purity |

| Phenol | Sigma-Aldrich | ≥99% |

| 4-Pentyloxybenzoyl chloride | TCI Chemicals | >98% |

| Aluminum chloride (anhydrous) | Acros Organics | 99% |

| Dichloromethane (anhydrous) | Fisher Scientific | ≥99.8% |

| Hydrochloric acid (37%) | J.T. Baker | ACS Grade |

| Sodium bicarbonate | EMD Millipore | ACS Grade |

| Magnesium sulfate (anhydrous) | Alfa Aesar | 99.5% |

| Acetic anhydride | Avantor | ≥98% |

| Pyridine (anhydrous) | VWR | 99.8% |

| Ethyl acetate | Honeywell | HPLC Grade |

| Hexane | EMD Millipore | HPLC Grade |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer with heating plate

-

Condenser

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-4'-pentyloxybenzophenone

This step involves a Friedel-Crafts acylation reaction. The reaction of phenols with acyl chlorides in the presence of a Lewis acid like aluminum chloride can lead to both C-acylation (ketone formation) and O-acylation (ester formation). To favor the desired C-acylation, the reaction is carried out under conditions that promote thermodynamic control.[1][2]

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve phenol (1.0 equivalent) and 4-pentyloxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (50 mL).

-

Slowly add the solution from the beaker to the cooled aluminum chloride suspension via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (50 mL) to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane (50 mL each).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of this compound

The hydroxyl group of the intermediate product is acetylated using acetic anhydride in the presence of a base catalyst.

Procedure:

-

Dissolve 4-Hydroxy-4'-pentyloxybenzophenone (1.0 equivalent) in anhydrous pyridine (5 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 equivalents) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC (hexane:ethyl acetate 7:3).

-

Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the product.

-

Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water until the odor of pyridine is no longer detectable.

-

Recrystallize the crude product from ethanol to afford pure this compound as a white solid.

-

Dry the final product in a vacuum oven.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Synthesized Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | IR (KBr, cm-1) |

| 4-Hydroxy-4'-pentyloxybenzophenone | C18H20O3 | 284.35 | Data not available | Predictive shifts: Aromatic protons (6.8-7.8), -OCH2- (4.0-4.2), -CH2- chain (1.3-1.8), -CH3 (0.9-1.0), -OH (variable) | Characteristic peaks: C=O (1630-1650), O-H (3200-3500, broad), C-O (1200-1300) |

| This compound | C20H22O4 | 326.39 | Data not available | Predictive shifts: Aromatic protons (7.0-7.8), -OCH2- (4.0-4.2), -CH2- chain (1.3-1.8), -CH3 (0.9-1.0), -COCH3 (2.3) | Characteristic peaks: C=O (ketone, 1640-1660), C=O (ester, 1760-1770), C-O (1150-1250) |

Note: Experimental data for melting point and specific NMR and IR shifts for the target compounds were not found in the searched literature. The provided spectroscopic data are predictive based on the chemical structures and data for analogous compounds.

Experimental Workflow and Signaling Pathways

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Anhydrous aluminum chloride is highly corrosive and reacts violently with water; handle with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Pyridine is a flammable and toxic liquid.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

References

Application Notes and Protocols for the Characterization of 4-Acetoxy-4'-pentyloxybenzophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Acetoxy-4'-pentyloxybenzophenone is a derivative of benzophenone, a class of compounds widely used as photoinitiators, UV blockers in sunscreens and plastics, and as intermediates in organic synthesis. The specific substitutions on the benzophenone core, an acetoxy group at the 4-position and a pentyloxy group at the 4'-position, are expected to modulate its physicochemical properties, including its absorption spectrum, thermal stability, and solubility. Accurate and thorough characterization is crucial for its application in research and development, ensuring purity, stability, and performance.

This document provides detailed application notes and protocols for the comprehensive characterization of this compound using a suite of analytical techniques.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process, likely involving the formation of an ether linkage and an ester linkage on a benzophenone backbone. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis

-

Alkylation of 4-hydroxybenzophenone: 4-Hydroxybenzophenone is reacted with 1-bromopentane in the presence of a base such as potassium carbonate in a suitable solvent like acetone or N,N-dimethylformamide (DMF). The reaction mixture is typically heated to reflux to drive the formation of the pentyloxy ether linkage.

-

Acetylation of 4-hydroxy-4'-pentyloxybenzophenone: The resulting 4-hydroxy-4'-pentyloxybenzophenone is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine to yield the final product, this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: A small amount of the crystalline sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | 1760 - 1740 |

| C=O (Ketone) | 1670 - 1650[1] |

| C-O (Ester) | 1250 - 1200 |

| C-O (Ether) | 1260 - 1240 and 1050 - 1020 |

| Aromatic C=C | 1600 - 1450 |

| Aromatic C-H | 3100 - 3000 |

| Aliphatic C-H | 2960 - 2850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts, integration, and multiplicity of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum are analyzed to confirm the structure.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to C=O, acetoxy ring) | 7.8 - 8.0 | d | 2H |

| Aromatic (meta to C=O, acetoxy ring) | 7.2 - 7.4 | d | 2H |

| Aromatic (ortho to C=O, pentyloxy ring) | 7.7 - 7.9 | d | 2H |

| Aromatic (meta to C=O, pentyloxy ring) | 6.9 - 7.1 | d | 2H |

| -O-CH₂- (pentyloxy) | 3.9 - 4.1 | t | 2H |

| Acetoxy -CH₃ | 2.3 - 2.5 | s | 3H |

| -CH₂- (pentyloxy chain) | 1.7 - 1.9 | m | 2H |

| -CH₂- (pentyloxy chain) | 1.3 - 1.5 | m | 4H |

| Terminal -CH₃ (pentyloxy) | 0.9 - 1.0 | t | 3H |

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Ketone) | 195 - 193 |

| C=O (Ester) | 170 - 168 |

| Aromatic C-O (pentyloxy) | 163 - 161 |

| Aromatic C-O (acetoxy) | 155 - 153 |

| Aromatic Quaternary C | 138 - 130 |

| Aromatic CH | 132 - 114 |

| -O-CH₂- (pentyloxy) | 68 - 66 |

| Acetoxy -CH₃ | 22 - 20 |

| -CH₂- (pentyloxy chain) | 30 - 22 |

| Terminal -CH₃ (pentyloxy) | 15 - 13 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to support the proposed structure.

| Ion | Expected m/z |

| [M]⁺ (Molecular Ion) | 326.15 |

| [M - CH₃CO]⁺ | 283.14 |

| [M - C₅H₁₁O]⁺ | 239.07 |

| [C₁₂H₉O₂]⁺ (pentyloxyphenylcarbonyl) | 197.06 |

| [C₈H₇O₂]⁺ (acetoxyphenyl) | 135.04 |

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability and phase behavior of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA pan (e.g., alumina or platinum).

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass loss is recorded as a function of temperature.

-

Data Analysis: The onset temperature of decomposition and the percentage of weight loss in different temperature ranges are determined.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow to or from a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other phase transitions.

-

Sample Preparation: A small amount of the sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Data Acquisition: The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere. The differential heat flow is recorded.

-

Data Analysis: The melting point (peak temperature of the endothermic event) and the enthalpy of fusion (area under the melting peak) are determined.

| Parameter | Expected Value |

| Melting Point (DSC) | To be determined experimentally |

| Enthalpy of Fusion (DSC) | To be determined experimentally |

| Onset of Decomposition (TGA) | > 200 °C (expected for similar structures) |

Chromatographic Analysis

Chromatographic techniques are crucial for assessing the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture.

-

Sample Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water, potentially with a small amount of acid like formic or phosphoric acid, is used as the mobile phase.[2] The composition can be isocratic or a gradient.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 280-320 nm).

-

-

Data Analysis: The retention time and peak area are used to identify and quantify the compound. Purity is assessed by the presence of a single major peak.

| Parameter | Expected Value |

| Retention Time | Dependent on specific chromatographic conditions |

| Purity | > 98% (for a purified sample) |

Overall Characterization Workflow

The comprehensive characterization of this compound involves a logical sequence of analytical techniques to confirm its identity, purity, and properties.

References

Application Note: Preparation of 4-Acetoxy-4'-pentyloxybenzophenone Samples for Analysis

Abstract

This application note provides a detailed protocol for the preparation of samples containing 4-Acetoxy-4'-pentyloxybenzophenone for analysis by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is based on established sample preparation techniques for benzophenone derivatives and is intended for researchers, scientists, and drug development professionals. This document outlines procedures for sample extraction and cleanup using Solid-Phase Extraction (SPE), ensuring the resulting sample is suitable for accurate and precise quantification.

Introduction

This compound is a benzophenone derivative. The analysis of such compounds is crucial in various fields, including pharmaceutical development, environmental monitoring, and quality control of consumer products. Accurate quantification of this analyte requires efficient extraction from the sample matrix and removal of interfering substances. This protocol details a robust sample preparation method utilizing Solid-Phase Extraction (SPE), a widely adopted technique for the purification and concentration of analytes from complex samples.[1][2][3]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are important for selecting appropriate solvents and extraction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₄ | ChemicalBook[1] |

| Molecular Weight | 326.39 g/mol | ChemicalBook[1] |

| Predicted Boiling Point | 466.3 ± 30.0 °C | ChemicalBook[1] |

| Predicted Density | 1.105 ± 0.06 g/cm³ | ChemicalBook[4] |

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization based on the specific sample matrix. The choice of a C18 SPE cartridge is based on the non-polar pentyloxy group and the moderately polar benzophenone core of the target molecule.

Materials:

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Sample solvent (e.g., Methanol or Acetonitrile)

-

Vortex mixer

-

Centrifuge

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Autosampler vials

Procedure:

-

Sample Pre-treatment:

-

Solid Samples: Accurately weigh 1-5 g of the homogenized solid sample into a centrifuge tube. Add a suitable extraction solvent (e.g., 10 mL of methanol or acetonitrile). Vortex for 2 minutes and then sonicate for 15 minutes. Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

-

Liquid Samples (Aqueous): Acidify the sample to a pH of approximately 3 with a suitable acid (e.g., HCl).[2] This can improve the retention of some benzophenone derivatives on the SPE sorbent.

-

-

SPE Cartridge Conditioning:

-

Pass 5 mL of ethyl acetate through the C18 SPE cartridge.

-

Pass 5 mL of methanol through the cartridge.

-

Pass 5 mL of HPLC grade water through the cartridge. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-